Home > Products > Inhibitors/Agonists P277 > Tenofovir disoproxil
Tenofovir disoproxil - 201341-05-1

Tenofovir disoproxil

Catalog Number: EVT-254334
CAS Number: 201341-05-1
Molecular Formula: C19H30N5O10P
Molecular Weight: 519.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tenofovir Disoproxil is a prodrug of Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI). It is classified as an antiviral agent and plays a significant role in scientific research, particularly in the development of antiretroviral therapies. [] Tenofovir Disoproxil acts as a substrate for cellular enzymes, converting into Tenofovir diphosphate, the active form that inhibits HIV-1 reverse transcriptase. [] This compound is recognized for its high potency and is often studied in combination with other antiviral agents. []

Future Directions
  • Alternative Salt Forms: Exploring alternative salt forms of Tenofovir Disoproxil with improved physicochemical properties, such as enhanced solubility or stability, represents a promising area for future research. [] These novel salts could potentially enhance the drug's bioavailability or allow for the development of more patient-friendly formulations.
  • Understanding the Role of Tenofovir Monoester: Further elucidating the role of Tenofovir monoester, a metabolite of Tenofovir Disoproxil, in influencing intracellular Tenofovir diphosphate levels is crucial for optimizing treatment strategies. [] This knowledge could lead to personalized dosing regimens based on individual metabolic profiles.

Tenofovir Disoproxil Fumarate

Compound Description: Tenofovir disoproxil fumarate (TDF) is a prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor. [1-22] As a fumarate salt, it exhibits improved solubility and stability compared to the free base form of tenofovir disoproxil. After oral administration, TDF is rapidly metabolized to tenofovir, which is then phosphorylated intracellularly to the active metabolite, tenofovir diphosphate. [, , ] Tenofovir diphosphate inhibits HIV-1 reverse transcriptase by competing with deoxyadenosine 5'-triphosphate for incorporation into viral DNA, resulting in chain termination. [] TDF is widely used in combination with other antiretroviral agents for the treatment of HIV-1 infection in adults and adolescents. [1-4, 7, 8, 10-12, 14, 17-22, 24-28] It is also used for the treatment of chronic hepatitis B. [, , , ]

Tenofovir

Compound Description: Tenofovir is a nucleotide reverse transcriptase inhibitor. [, , , , , , ] It is a potent antiviral agent that is effective against a broad range of viruses, including HIV-1 and hepatitis B virus. [, , , , , ] Tenofovir is a key component of many combination antiretroviral therapies used to treat HIV-1 infection. [] It is also used for the treatment of chronic hepatitis B infection in adults and children. [, , ]

Tenofovir Diphosphate

Compound Description: Tenofovir diphosphate is the active intracellular metabolite of Tenofovir Disoproxil and tenofovir. [, ] It is a nucleoside analog reverse transcriptase inhibitor (NRTI) that interferes with the replication of HIV-1 and other retroviruses. [] Once inside the cell, tenofovir is converted to tenofovir diphosphate by cellular enzymes. [, ] Tenofovir diphosphate then competes with the natural nucleotide, deoxyadenosine triphosphate, for incorporation into the growing viral DNA chain by HIV-1 reverse transcriptase. [] Due to its structural similarity to deoxyadenosine triphosphate, tenofovir diphosphate is incorporated into the viral DNA, which results in chain termination and inhibition of viral DNA synthesis.

Tenofovir Monophosphate

Compound Description: Tenofovir monophosphate is an intermediate metabolite formed during the conversion of tenofovir to tenofovir diphosphate. [] It has a limited pharmacological role and is rapidly phosphorylated to the active tenofovir diphosphate.

Emtricitabine

Lamivudine

Compound Description: Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI) used in combination with other antiretroviral agents for the treatment of HIV-1 infection. [2, 4-7, 9, 14, 17, 20, 21, 26, 27, 31] It is also used for the treatment of chronic hepatitis B infection. [, , ]

Efavirenz

Compound Description: Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI). [, , , , , , , , , ] It is used in combination with other antiretroviral agents for the treatment of HIV-1 infection. [, , , , , , , , , ]

Adefovir Dipivoxil

Compound Description: Adefovir dipivoxil is an antiviral medication used to treat chronic hepatitis B. [] It is a nucleotide reverse transcriptase inhibitor (NRTI). []

Entecavir

Compound Description: Entecavir is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of chronic hepatitis B. [] It is effective against both wild-type and lamivudine-resistant HBV. []

Rilpivirine

Compound Description: Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretroviral agents for the treatment of HIV-1 infection. [, , , , , ]

Cobicistat

Compound Description: Cobicistat is a pharmacokinetic enhancer that inhibits cytochrome P450 3A (CYP3A), thereby increasing the plasma concentrations of certain antiretroviral drugs, including elvitegravir. [, , , ]

Elvitegravir

Compound Description: Elvitegravir is an integrase inhibitor used in combination with other antiretroviral agents for the treatment of HIV-1 infection. [, , , ]

Dolutegravir Sodium

Compound Description: Dolutegravir sodium is an integrase strand transfer inhibitor (INSTI) indicated in combination with other antiretroviral agents for the treatment of HIV-1 infection. []

Doravirine

Compound Description: Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretroviral agents for the treatment of HIV-1 infection. [, , ]

Abacavir

Compound Description: Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI) used with other antiretroviral agents for the treatment of HIV infection. [, ]

Relevance: Abacavir is an NRTI that can be combined with Tenofovir Disoproxil Fumarate for HIV treatment, although this combination has shown an unacceptably high rate of virologic non-response and resistance. []

Synthesis Analysis

The synthesis of tenofovir disoproxil typically involves several key steps:

  1. Starting Materials: The process begins with tenofovir as the primary raw material.
  2. Reagents: Common reagents include chloromethyl isopropyl carbonate as an acylating agent and triethylamine as a base catalyst.
  3. Methodology:
    • The reaction is often conducted under nitrogen atmosphere to prevent moisture interference.
    • A phase transfer catalyst like tetrabutylammonium bromide may be employed to facilitate the reaction in organic solvents.
    • The crude product is purified through filtration and recrystallization steps to achieve the desired purity .

Recent methods have introduced chemoenzymatic approaches, utilizing biocatalysts for specific reactions to enhance efficiency and sustainability . These methods can yield tenofovir with high enantiomeric purity and reduced environmental impact.

Molecular Structure Analysis

The molecular structure of tenofovir disoproxil can be represented as follows:

  • Chemical Formula: C_{19}H_{30}N_{5}O_{10}P
  • Structural Features: It features a phosphonate group that is crucial for its antiviral activity. The compound has a complex structure with multiple functional groups, including ester linkages that are critical for its prodrug properties.

The structural formula can be summarized as:

 R 9 2 methoxypropyl adenine bis isopropyloxycarbonyloxymethyl phosphate\text{ R 9 2 methoxypropyl adenine bis isopropyloxycarbonyloxymethyl phosphate}

This structure allows for rapid conversion to the active form of tenofovir upon administration .

Chemical Reactions Analysis

Key chemical reactions involved in the synthesis of tenofovir disoproxil include:

  1. Esterification: The reaction of tenofovir with chloromethyl isopropyl carbonate leads to the formation of tenofovir disoproxil.
  2. Deprotection: This involves removing protective groups from intermediates using reagents such as trimethylsilylbromide to yield the final product.
  3. Purification Steps: Post-reaction purification techniques include crystallization and solvent extraction to isolate the final product from by-products and unreacted materials .
Mechanism of Action

Tenofovir disoproxil exerts its antiviral effects by inhibiting the reverse transcriptase enzyme, which is essential for viral replication in retroviruses like HIV. Upon administration, it is converted into tenofovir, which competes with natural nucleotides for incorporation into viral DNA. This incorporation leads to premature termination of DNA synthesis, effectively halting viral replication .

The mechanism can be summarized as follows:

  • Conversion: Tenofovir disoproxil → Tenofovir (active form)
  • Inhibition: Tenofovir competes with deoxyadenosine triphosphate for incorporation into viral DNA.
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and various organic solvents.

Chemical Properties:

  • Stability: Stable under normal conditions but sensitive to moisture.
  • pH Range: Exhibits stability across a wide pH range but should be stored under controlled conditions to maintain efficacy.

Relevant data includes melting point ranges and solubility profiles that are critical for formulation development .

Applications

Tenofovir disoproxil is primarily used in clinical settings for:

  • Antiviral Therapy: It is a cornerstone in the treatment regimens for HIV/AIDS and chronic hepatitis B virus infections.
  • Pre-exposure Prophylaxis (PrEP): Used as a preventive measure against HIV infection in high-risk populations.
  • Research Applications: Investigated for potential use against other viral infections and in combination therapies to enhance efficacy and reduce resistance development .

Properties

CAS Number

201341-05-1

Product Name

Tenofovir disoproxil

IUPAC Name

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate

Molecular Formula

C19H30N5O10P

Molecular Weight

519.4 g/mol

InChI

InChI=1S/C19H30N5O10P/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22)/t14-/m1/s1

InChI Key

JFVZFKDSXNQEJW-CQSZACIVSA-N

SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C

Solubility

In water, 13.4 mg/mL at 25 °C

Synonyms

(R)-9-(2-phosphonylmethoxypropyl)adenine
9-(2-phosphonomethoxypropyl)adenine
9-(2-phosphonylmethoxypropyl)adenine
9-(2-phosphonylmethoxypropyl)adenine, (+-)-isomer
9-(2-Phosphonylmethoxypropyl)adenine, (R)-isomer - T357098
9-(2-phosphonylmethoxypropyl)adenine, (S)-isomer
9-PMPA (tenofovir)
Disoproxil Fumarate, Tenofovir
Disoproxil, Tenofovir
Fumarate, Tenofovir Disoproxil
tenofovir
tenofovir disoproxil
tenofovir disoproxil fumarate
Viread

Canonical SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.